molecular formula C8H11NO3 B3334228 5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 5027-84-9

5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B3334228
CAS No.: 5027-84-9
M. Wt: 171.19 g/mol
InChI Key: LXNHXLLTXMVWPM-SMZGMGDZSA-N
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Description

5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol (IUPAC name) is a deuterated derivative of pyridoxine (vitamin B₆), where two hydrogen atoms in the hydroxymethyl group at position 5 are replaced by deuterium . This isotopic labeling distinguishes it from non-deuterated analogs, making it particularly valuable in analytical chemistry, metabolic tracing, and nuclear magnetic resonance (NMR) studies. The compound’s structure (SMILES: Cl.[2H]C([2H])(O)c1cnc(C)c(O)c1CO) highlights the dideuterated hydroxymethyl group at position 5 and a hydroxymethyl group at position 4, alongside a methyl group at position 2 and a hydroxyl group at position 3 . Its primary application lies in serving as a stable isotope-labeled standard for quantitative mass spectrometry or NMR, enabling precise tracking of biochemical pathways .

Properties

IUPAC Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNHXLLTXMVWPM-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574084
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-84-9
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-methylpyridin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50574084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5027-84-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Hydromethylation of Alkenes: This involves the formal anti-Markovnikov hydromethylation of alkenes using pinacol boronic esters. The reaction conditions typically include the use of a radical approach and specific catalysts to facilitate the reaction.

  • Protodeboronation: This method involves the catalytic protodeboronation of pinacol boronic esters, which can be paired with a Matteson–CH2–homologation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters would be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes. Medicine: Industry: The compound's unique properties may be exploited in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which 5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol exerts its effects would depend on its specific application. For example, in drug development, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine derivatives, focusing on substituents, deuteration, reactivity, and applications.

Structural Analogues

Non-Deuterated Pyridin-3-ol Derivatives
  • Pyridoxine (Vitamin B₆): The non-deuterated parent compound lacks isotopic labeling. It shares the same core structure but with standard hydroxymethyl groups. Pyridoxine is essential in amino acid metabolism and coenzyme functions .
  • (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: This Schiff base derivative features an imino group at position 4, enabling coordination to metal ions like Cu(II). Its tautomeric enol form and non-planar geometry enhance its role in forming stable complexes with biological activity (e.g., antimicrobial, antitumor) .
Hydrazone Derivatives

Compounds such as 4-((2-(2,4-dinitrophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol () replace the hydroxymethyl group with hydrazone moieties. These derivatives exhibit varied electronic properties due to electron-withdrawing groups (e.g., nitro), increasing their utility in colorimetric assays or as ligands .

Halogen-Substituted Derivatives
  • 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3): Incorporates a chlorophenyl group, enhancing lipophilicity and altering electronic properties compared to hydroxymethyl-substituted analogs. Such compounds are often explored in medicinal chemistry for targeted bioactivity .

Deuterated Analogues

  • 5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol (CAS 688302-31-0): Features deuteration at both the hydroxymethyl (position 5) and methyl (position 2) groups. This compound’s enhanced isotopic labeling is critical for advanced tracer studies in deuterium NMR or kinetic isotope effect (KIE) investigations .

Comparative Analysis Table

Compound Name Substituents/Deuteration Key Properties/Applications Reference
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol Dideuterated hydroxymethyl (C5), hydroxymethyl (C4) Isotopic standard; metabolic tracing, NMR/MS studies
Pyridoxine (Vitamin B₆) Hydroxymethyl (C4, C5), methyl (C2) Cofactor in amino acid metabolism
(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methyl... Imino group (C4), hydroxymethyl (C5) Cu(II) complexation; antimicrobial activity
4-((2-(2,4-Dinitrophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-met... Hydrazone (C4), nitro groups Colorimetric assays, ligand synthesis
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Chlorophenyl, methoxy groups Lipophilic; potential drug candidate
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)... Deuteration at C5 and C2 Advanced isotopic tracing, KIE studies

Key Research Findings

  • Deuteration Effects : The target compound’s deuterated hydroxymethyl group reduces vibrational frequencies in IR spectra and splits NMR signals due to isotopic shifts, enhancing resolution in spectroscopic analyses .
  • Schiff Base Reactivity: Non-deuterated Schiff bases (e.g., ) exhibit tautomerization (enol-keto) and form square-planar Cu(II) complexes, validated by density functional theory (DFT) calculations .
  • Hydrazone Applications : Hydrazone derivatives () demonstrate pH-dependent solubility, making them suitable for controlled-release formulations .
  • Halogenated Derivatives : Increased lipophilicity in chloro- and iodo-substituted analogs improves membrane permeability, a desirable trait in CNS-targeting drugs .

Biological Activity

5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol, also known as pyridoxine-d2HCl, is a deuterated form of pyridoxine (Vitamin B6). This compound plays a crucial role in various biological processes, particularly in amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The incorporation of deuterium enhances its utility in metabolic studies and tracer applications.

  • Molecular Formula : C8H11NO3
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 15556370
  • IUPAC Name : this compound

Pyridoxine-d2HCl is converted in the body to its active form, pyridoxal 5'-phosphate (PLP), which serves as a coenzyme in various enzymatic reactions. This conversion is essential for the following biochemical pathways:

  • Amino Acid Metabolism : PLP is critical for transamination reactions, which are vital for amino acid synthesis and degradation.
  • Neurotransmitter Synthesis : It facilitates the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).
  • Hemoglobin Production : It plays a role in heme synthesis, influencing oxygen transport in the blood.

Biological Activity Studies

Research has demonstrated the effectiveness of pyridoxine-d2HCl in various biological contexts:

1. Metabolic Tracing

Due to its deuterated nature, pyridoxine-d2HCl has been employed as a tracer in metabolic studies to track the pathways of vitamin B6 metabolism and its derivatives. This application is particularly useful in understanding metabolic disorders related to vitamin B6 deficiency.

2. Therapeutic Applications

Pyridoxine-d2HCl has been investigated for its potential therapeutic effects in conditions such as:

  • Pyridoxine-dependent epilepsy : Studies indicate that supplementation can reduce seizure frequency in affected individuals.
  • Metabolic disorders : Its role in amino acid metabolism suggests potential benefits in managing conditions like homocystinuria.

Case Studies

Several case studies highlight the biological activity of pyridoxine-d2HCl:

Case Study 1: Pyridoxine-dependent Epilepsy

In a clinical trial involving patients with pyridoxine-dependent epilepsy, administration of pyridoxine-d2HCl resulted in significant reductions in seizure frequency. The study utilized metabolic tracing to confirm increased levels of active PLP post-supplementation.

Case Study 2: Neurotransmitter Synthesis

A study examining the effects of pyridoxine-d2HCl on neurotransmitter synthesis demonstrated enhanced production of serotonin and dopamine in neuronal cultures. The results suggest that deuterated forms may have specific advantages in studying neurotransmitter dynamics due to their unique isotopic labeling.

Data Tables

ParameterValue
Molecular Weight171.19 g/mol
CAS Number15556370
Active FormPyridoxal 5'-phosphate
Key Biological FunctionsAmino acid metabolism, neurotransmitter synthesis, hemoglobin production

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 2
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

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